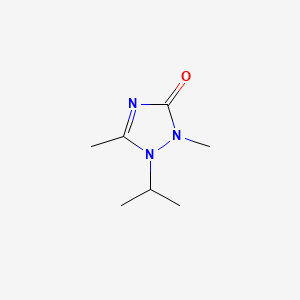
(3S)-Methylheptanonitrile-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-Methylheptanonitrile-d3, also known as (3S)-MHN-d3, is an isotopically labeled compound that is widely used in scientific research. It is a chiral compound that belongs to the family of nitriles. The compound is synthesized using a specific method that involves several steps, and it has a wide range of applications in various fields of research, including chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of (3S)-MHN-d3 is not well-understood, but it is believed to involve the binding of the compound to specific enzymes and proteins in the body. The compound is also believed to play a role in the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects:
(3S)-MHN-d3 has been shown to have a wide range of biochemical and physiological effects in the body. It has been shown to affect the activity of various enzymes and proteins, including cytochrome P450 enzymes and glutathione transferases. The compound has also been shown to affect the expression of various genes involved in drug metabolism and detoxification.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3S)-MHN-d3 in lab experiments is that it is a stable and well-characterized compound that can be easily synthesized in large quantities. The compound is also relatively inexpensive compared to other isotopically labeled compounds. However, one of the main limitations of using (3S)-MHN-d3 is that it is a chiral compound, which means that it exists in two mirror-image forms. This can complicate the interpretation of experimental results and require additional analytical methods.
Orientations Futures
There are many future directions for research involving (3S)-MHN-d3. One area of research is the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of drug-drug interactions and the effects of drugs on the body. Additionally, (3S)-MHN-d3 can be used to study the metabolism and toxicity of environmental pollutants and other compounds in the body. Overall, (3S)-MHN-d3 is a valuable tool for scientific research and has many potential applications in various fields.
Méthodes De Synthèse
The synthesis of (3S)-MHN-d3 involves several steps, including the reaction of 4-heptanone with sodium cyanide, followed by the reduction of the resulting nitrile with sodium borohydride. The final step involves the isotopic labeling of the compound using deuterium oxide. The synthesis method is well-established and has been used to produce (3S)-MHN-d3 in large quantities.
Applications De Recherche Scientifique
(3S)-MHN-d3 is widely used in scientific research as a tracer compound in various fields, including pharmacokinetics, drug metabolism, and toxicology. The compound is used to study the absorption, distribution, metabolism, and excretion of drugs and other compounds in the body. It is also used in the development of new drugs and in the evaluation of drug-drug interactions.
Propriétés
Numéro CAS |
1329796-95-3 |
|---|---|
Nom du produit |
(3S)-Methylheptanonitrile-d3 |
Formule moléculaire |
C8H15N |
Poids moléculaire |
128.233 |
Nom IUPAC |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
Clé InChI |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
SMILES |
CCCCC(C)CC#N |
Synonymes |
(3S)-Methyl-heptanenitrile-d3; 1-Cyano-3-methyl-hetane-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R)-trans-4-[N-Boc-1-aMinoethyl]cyclohexanecarboxylic Acid](/img/structure/B587168.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![(1R)-N-((1R)-1-Phenylethyl)-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587171.png)

![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)



![(7S,8AS)-7-mercapto-2-methylhexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B587188.png)
![Poly[oxy(dimethylsilylene)], alpha-[(3-carboxypropyl)dimethylsilyl]-omega-[[(3-carboxypropyl)dimethylsilyl]oxy]-](/img/structure/B587189.png)